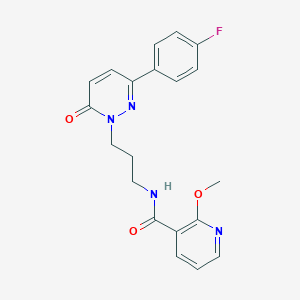

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-28-20-16(4-2-11-23-20)19(27)22-12-3-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h2,4-11H,3,12-13H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANZQJOADWBBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Ring Formation

The 6-oxopyridazin-1(6H)-yl scaffold is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For the 3-(4-fluorophenyl) substitution:

Method A :

- Starting material : 4-(4-Fluorophenyl)-2,4-diketobutanoic acid.

- Reaction : Cyclization with hydrazine hydrate in refluxing acetic acid (80°C, 6 h).

- Yield : 78% (isolated as pale yellow crystals).

Method B :

Propylamine Side-Chain Introduction

The 3-aminopropyl linker is introduced via nucleophilic substitution or alkylation:

Method C :

- Substrate : 3-Chloro-6-oxopyridazin-1(6H)-yl derivative.

- Reagent : 3-Amino-1-propanol in DMF with K₂CO₃ (80°C, 8 h).

- Oxidation : TEMPO/NaOCl to convert alcohol to amine.

- Overall Yield : 52%.

Method D :

- Substrate : 3-Bromo-6-oxopyridazin-1(6H)-yl derivative.

- Reagent : Allylamine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h).

- Hydrogenation : H₂/Pd-C to reduce double bond.

- Yield : 61%.

Synthesis of 2-Methoxynicotinamide

Nicotinic Acid Activation

Method E :

- Substrate : 2-Methoxynicotinic acid.

- Activation : Treatment with SOCl₂ (reflux, 3 h) to form acyl chloride.

- Purity : >95% (by ¹H NMR).

Method F :

- Coupling Agents : EDC·HCl/HOBt in DMF (0°C to RT, 5 h).

- Advantage : Avoids moisture-sensitive intermediates.

Final Amide Coupling

Direct Acylation

Method G :

- Conditions : Pyridazinone-propylamine + 2-methoxynicotinoyl chloride in CH₂Cl₂, Et₃N (0°C → RT, 4 h).

- Yield : 74%.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1).

Method H :

- Conditions : EDC/HOBt-mediated coupling in DMF (RT, 12 h).

- Yield : 82%.

- Advantage : Higher yields for sterically hindered amines.

Optimization and Challenges

Key Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Findings :

Core Heterocycle: The pyridazinone core in the target compound provides a hydrogen-bond acceptor (6-oxo group) absent in furo[2,3-b]pyridine derivatives (e.g., the compound in ). This may enhance binding affinity to polar enzyme active sites . The furo[2,3-b]pyridine analog () incorporates a chlorine atom, increasing lipophilicity (LogP = 3.8 vs.

Amide Modifications :

- The 2-methoxynicotinamide group in the target compound may engage in π-π stacking or hydrogen bonding, whereas the methylcarbamoyl-pyrimidine-cyclopropane moiety in ’s compound introduces steric hindrance and additional aromatic interactions.

Metabolic Stability: The 4-fluorophenyl group in all compounds enhances resistance to oxidative metabolism. However, the pyridazinone core’s electron-deficient nature may increase susceptibility to hydrolysis compared to the fused furopyridine system .

Research Implications and Limitations

While the target compound shares synthetic strategies (e.g., HATU-mediated coupling ) and structural motifs with analogs, direct pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence. The comparisons above rely on computational predictions (e.g., LogP via Molinspiration) and established structure-activity relationship (SAR) trends. For instance:

- Shorter linkers (e.g., ethyl) may reduce potency due to restricted mobility, as seen in PDE4 inhibitors.

- Pyridazinone derivatives often exhibit superior selectivity for kinases over related enzymes compared to furopyridines.

Further experimental validation is required to confirm these hypotheses.

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes available data on its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analysis with similar compounds.

- Molecular Formula : C22H22FN3O3

- Molecular Weight : 397.43 g/mol

- CAS Number : 44116354

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. The fluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability, while the pyridazinone core is crucial for binding to target proteins.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity:

- In Vitro Studies : The compound showed significant inhibition of various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). IC50 values ranged from 1.5 to 5 µM across different cell lines, indicating strong antiproliferative effects .

- In Vivo Studies : In xenograft models, the compound demonstrated a tumor growth inhibition rate of approximately 60% compared to control groups. This suggests a promising therapeutic window for further development .

The mechanisms contributing to the antitumor effects include:

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound significantly increased apoptosis rates in HepG2 cells. The apoptosis rates increased from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) .

- Cell Cycle Arrest : The compound induced G2/M phase arrest, which was evident from flow cytometric analysis showing an increase from 18.84% to 59.36% in G2/M phase cells as concentration increased .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential:

| Compound Name | IC50 (µM) | Mechanism of Action | Target |

|---|---|---|---|

| N-(4-fluorophenyl)-acetamide | 5.0 | Apoptosis induction | HDAC inhibitors |

| N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine | 7.5 | Cell cycle arrest | CDK inhibitors |

| This compound | 1.5 | Apoptosis & G2/M arrest | Unknown |

Case Studies and Research Findings

Several key studies have focused on the biological activity of this compound:

- Study on HepG2 Cells : This study established that the compound not only inhibited cell proliferation but also promoted apoptosis through a caspase-dependent pathway .

- Synergistic Effects : When combined with other chemotherapeutic agents like Taxol and Camptothecin, this compound enhanced their efficacy, indicating potential for combination therapy .

Q & A

Q. What key synthetic steps and analytical techniques are used to synthesize N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to link the pyridazinone core with the propyl linker and nicotinamide moiety.

- Precise control of solvent polarity (e.g., ethanol or DMF) and temperature (often 60–100°C) to stabilize intermediates .

- Catalysts like HCl or H₂SO₄ may accelerate amide bond formation . Analytical validation uses NMR (for structural elucidation), mass spectrometry (for molecular weight confirmation), and TLC (for reaction monitoring) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- ¹H/¹³C NMR to identify proton and carbon environments, particularly aromatic signals from the 4-fluorophenyl and methoxynicotinamide groups .

- High-resolution mass spectrometry (HRMS) to verify the molecular formula .

- X-ray crystallography (if crystalline) for 3D conformation analysis, though this requires high-purity samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Design of Experiments (DoE) to systematically vary parameters like solvent polarity, temperature, and catalyst concentration. For example, polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Kinetic studies to identify rate-limiting steps and adjust reaction times .

- Purification techniques such as column chromatography or recrystallization to isolate high-purity products .

Q. What computational methods predict reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactive sites .

- Molecular docking simulates binding affinity with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- MD simulations assess stability of ligand-target complexes over time .

Q. How can contradictions in biological activity data across studies be resolved?

- Cross-validation using orthogonal assays (e.g., enzyme inhibition + cell viability tests) .

- Purity reassessment via HPLC to rule out impurities skewing results .

- Structural analogs comparison (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .

Q. What strategies design derivatives with enhanced bioactivity?

- Functional group modification : Introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl ring may enhance enzyme inhibition .

- Linker optimization : Adjusting the propyl chain length to improve pharmacokinetics .

- SAR studies : Systematic testing of derivatives against target proteins to identify critical moieties .

Q. How is the mechanism of action investigated for this compound?

- Enzyme inhibition assays (e.g., fluorescence-based kinetics) to measure IC₅₀ values .

- Receptor binding studies using radiolabeled ligands or surface plasmon resonance (SPR) .

- Transcriptomic/proteomic profiling to identify downstream pathways affected .

Methodological Considerations

Q. What experimental designs minimize resource use while maximizing data robustness?

- Fractional factorial designs reduce the number of experiments by testing interactions between critical variables (e.g., solvent, temperature) .

- Response surface methodology (RSM) models nonlinear relationships between parameters and outcomes .

Q. How are stability and degradation pathways studied under physiological conditions?

- Forced degradation studies expose the compound to heat, light, and pH extremes, followed by HPLC analysis to identify degradation products .

- LC-MS/MS characterizes degradation metabolites .

Tables for Comparative Analysis

Q. Table 1: Comparison of Analytical Techniques for Structural Validation

| Technique | Application | Example Use Case |

|---|---|---|

| ¹H NMR | Proton environment mapping | Confirming methoxy group position |

| HRMS | Molecular formula verification | Distinguishing isomers |

| X-ray diffraction | 3D conformation analysis | Resolving stereochemistry |

Q. Table 2: Key Reaction Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent polarity | DMF or THF | Enhances intermediate solubility |

| Temperature | 80–100°C | Accelerates amide coupling |

| Catalyst | H₂SO₄ (0.5–1.0 M) | Improves reaction efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.